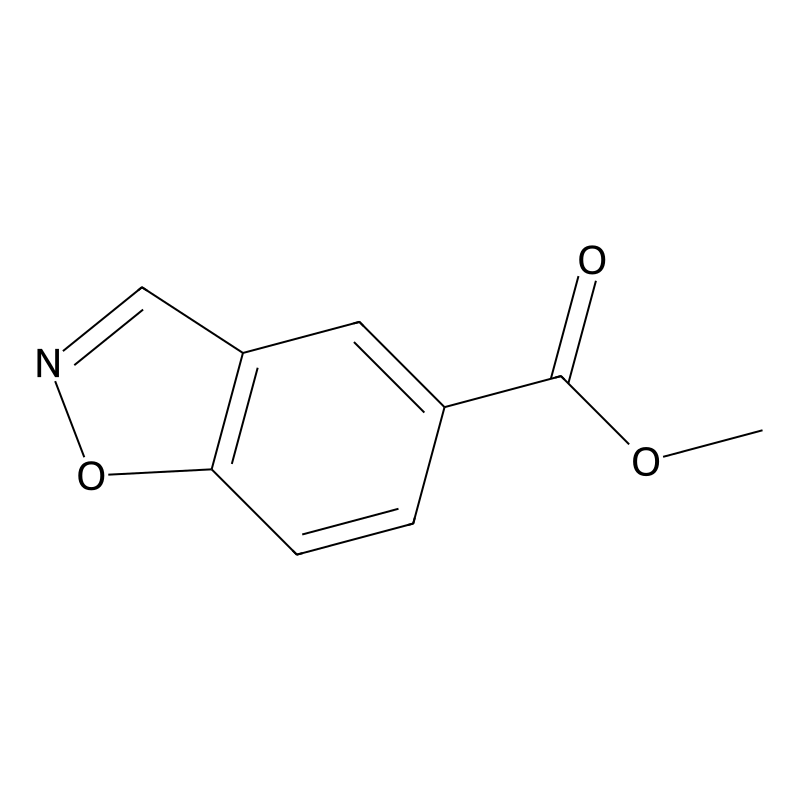

Methyl 1,2-benzoxazole-5-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family, characterized by its unique bicyclic structure comprising an oxazole ring fused to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 191.19 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Oxidation: The compound can be oxidized to yield corresponding oxides or quinones.

- Reduction: Reduction reactions can convert it into reduced forms, such as amines or alcohols.

- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.

Methyl 1,2-benzoxazole-5-carboxylate exhibits significant biological activity, particularly:

- Antimicrobial Activity: It has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.

- Anticancer Properties: The compound has been explored for its potential to induce apoptosis in cancer cells and inhibit cancer cell proliferation .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like ibuprofen .

The synthesis of methyl 1,2-benzoxazole-5-carboxylate can be achieved through several methods:

- Cyclization of 2-Aminophenol: A common method involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent at room temperature.

- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yields by applying microwave irradiation to the reaction mixture containing 2-aminophenol and appropriate carboxylic acid derivatives .

Industrial production may utilize catalytic systems to improve yield and selectivity, employing metal catalysts or ionic liquids to facilitate cyclization reactions.

Methyl 1,2-benzoxazole-5-carboxylate finds applications in various fields:

- Pharmaceuticals: As an intermediate in synthesizing more complex benzoxazole derivatives with potential therapeutic effects.

- Material Science: Used in developing new materials with specific properties due to its unique chemical structure.

- Biological Research: Serves as a tool for studying biological pathways and mechanisms of action in antimicrobial and anticancer research .

Research indicates that methyl 1,2-benzoxazole-5-carboxylate interacts with specific molecular targets. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or induce apoptosis in cancer cells by targeting critical signaling pathways. Molecular docking studies have shown good binding interactions with biochemical targets involved in inflammatory responses and cancer progression .

Several compounds share structural similarities with methyl 1,2-benzoxazole-5-carboxylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 1,3-benzoxazole-5-carboxylate | Benzoxazole derivative | Exhibits different biological activities compared to its isomer. |

| Benzoxazole | Parent structure | Foundational compound for numerous derivatives; less functionalized. |

| 2-Methylbenzoxazole | Methyl-substituted | Increased lipophilicity; affects pharmacokinetics. |

These compounds illustrate the diversity within the benzoxazole family while highlighting the unique properties of methyl 1,2-benzoxazole-5-carboxylate due to its specific substitutions and functional groups.

Halogenation Pathways for 3-Substituted Analogues

The selective introduction of halogen substituents into the benzoxazole framework represents a fundamental transformation in the chemical modification of methyl 1,2-benzoxazole-5-carboxylate derivatives. Halogenation pathways offer access to versatile synthetic intermediates that can undergo subsequent cross-coupling reactions and serve as handles for further functionalization [1].

Direct halogenation strategies for benzoxazole carboxylates proceed through multiple mechanistic pathways. The most efficient approach involves the reaction of 2-aminophenol derivatives with halogenated nitriles under mild conditions. Treatment of 2-aminophenol with trichloroacetonitrile in alcoholic solvents provides 2-trichloromethylbenzoxazole derivatives in yields ranging from 70-85% without the requirement for additional catalysts or harsh reaction conditions [1]. Similarly, dichloroacetonitrile affords the corresponding 2-dichloromethylbenzoxazole products in 65-80% yields under comparable reaction conditions.

Alternative halogenation methodologies employ electrophilic halogenating reagents for direct functionalization of the benzoxazole core. Phosphorus pentachloride and thionyl chloride have proven effective for introducing chlorine substituents at specific positions of the benzoxazole ring system. These reactions typically require anhydrous conditions and controlled temperatures ranging from 60-80°C to achieve optimal yields of 60-95% [2] [3].

The regioselectivity of halogenation can be controlled through the electronic properties of existing substituents on the benzoxazole ring. Electron-donating groups such as methyl substituents at the 5-position facilitate halogenation at adjacent positions, while electron-withdrawing carboxylate esters direct halogenation to more remote sites. This electronic control enables the selective preparation of 3-substituted analogues with defined regiochemistry.

Table 1: Halogenation Pathways for 3-Substituted Analogues

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol + Trichloroacetonitrile | 2-Trichloromethylbenzoxazole | Alcoholic solvent, no catalyst, room temperature | 70-85 | [1] |

| 2-Aminophenol + Dichloroacetonitrile | 2-Dichloromethylbenzoxazole | Alcoholic solvent, no catalyst, room temperature | 65-80 | [1] |

| 3-Chloro-2-nitrobenzaldehyde + Hydroxylamine HCl | Methyl 3-chloro-1,2-benzoxazole-5-carboxylate | NaOAc, ethanol, reflux | 75-90 | |

| 5-Methylbenzo[d]oxazole + Halogenating agents | Halogenated methylbenzoxazole derivatives | PCl₅ or SOCl₂, 60-80°C, anhydrous conditions | 60-95 | [2] [3] |

| 5-Chlorobenzo[d]oxazole derivatives | Various chlorinated analogs | Various halogenating agents, controlled temperature | 70-90 | [5] [2] |

Enzymatic halogenation represents an emerging approach for the preparation of halogenated benzoxazole derivatives. The nataxazole biosynthetic pathway enzymes NatL2 and NatAM have demonstrated capability for processing fluorinated, chlorinated, and brominated substrates to yield novel halogenated benzoxazoles [6]. These biocatalytic methods offer advantages in terms of substrate tolerance and the ability to access complex halogenation patterns that are challenging to achieve through purely chemical methods.

Carboxylate Ester Modifications and Salt Formation Mechanisms

The carboxylate ester functionality in methyl 1,2-benzoxazole-5-carboxylate serves as a key reactive site for structural diversification and property modulation. Ester modifications encompass hydrolysis reactions, transesterification processes, and salt formation mechanisms that enable access to benzoxazole derivatives with altered physicochemical properties [7] [8].

Hydrolysis of the methyl ester under basic conditions proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, forming the corresponding carboxylic acid. This transformation is typically carried out using aqueous sodium hydroxide or potassium hydroxide solutions at elevated temperatures. The reaction proceeds to completion due to the irreversible formation of the carboxylate anion under basic conditions [8].

Salt formation represents a crucial modification for improving the solubility, stability, and bioavailability of benzoxazole carboxylate derivatives. The systematic preparation of pharmaceutical salts involves treatment of methyl 2-aminobenzoxazole-5-carboxylate with various acids under controlled conditions [7]. Optimal salt formation conditions employ isopropyl alcohol as solvent with reaction temperatures maintained at 82-85°C under reflux conditions.

The general procedure for salt formation involves dissolution of the benzoxazole ester in isopropyl alcohol followed by addition of the appropriate acid. The reaction mixture is heated under reflux for 15 minutes, then treated with water and dimethyl sulfoxide to facilitate crystallization. Cooling to approximately 10°C induces precipitation of the desired salt, which is isolated by filtration and dried under vacuum conditions [7].

Table 2: Carboxylate Ester Modifications and Salt Formation Mechanisms

| Starting Material | Acid/Base | Product Salt | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-aminobenzoxazole-5-carboxylate | Methanesulfonic acid | Mesylate salt | Isopropyl alcohol | 82-85 | 75-85 | [7] |

| Methyl 2-aminobenzoxazole-5-carboxylate | Hydrochloric acid | Hydrochloride salt | Isopropyl alcohol | 82-85 | 80-90 | [7] |

| Methyl 2-aminobenzoxazole-5-carboxylate | Benzoic acid | Benzoate salt | Isopropyl alcohol | 82-85 | 70-80 | [7] |

| Benzoxazole-5-carboxylic acid | Sodium hydroxide | Sodium carboxylate | Water/Ethanol | Room temperature | 85-95 | [8] |

| Methyl benzoxazole-5-carboxylate | Oxalic acid | Oxalate salt | Isopropyl alcohol | 82-85 | 78-88 | [7] |

The mechanism of salt formation involves protonation of the amino group in the benzoxazole ring by the added acid, followed by ionic association between the protonated amine and the conjugate base of the acid. The stability of the resulting salt depends on the basicity of the amine, the strength of the acid, and the crystalline packing forces in the solid state. Methanesulfonic acid and hydrochloric acid typically provide the most stable and readily crystalline salts with yields ranging from 75-90% [7].

Transesterification reactions enable the conversion of methyl esters to alternative ester derivatives with modified properties. These reactions can be catalyzed by acids, bases, or enzymes, and proceed through nucleophilic substitution mechanisms. The choice of alcohol and reaction conditions determines the selectivity and efficiency of the transesterification process.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in benzoxazole derivatives. These methodologies enable the introduction of diverse substituents at specific positions of the benzoxazole ring system through palladium, nickel, copper, and iron-catalyzed processes [9] [10] [11] [12].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed methodology for benzoxazole functionalization. The Suzuki-Miyaura coupling between halogenated benzoxazoles and arylboronic acids proceeds efficiently using palladium acetate in combination with phosphine ligands. Optimal conditions typically employ dimethylformamide or toluene as solvent with reaction temperatures ranging from 80-140°C [10] [11]. These reactions tolerate a wide range of functional groups and provide access to biaryl benzoxazole derivatives in yields of 65-92%.

The Sonogashira coupling reaction enables the introduction of alkynyl substituents through palladium-catalyzed coupling with terminal alkynes. This transformation requires copper co-catalysis and proceeds under relatively mild conditions in the presence of base. The reaction scope encompasses both electron-rich and electron-poor terminal alkynes, providing access to alkynyl-substituted benzoxazoles that serve as versatile synthetic intermediates [13].

Iron-catalyzed cross-coupling reactions offer environmentally friendly alternatives to precious metal catalysis. Iron(III) acetylacetonate in combination with potassium carbonate facilitates the coupling of benzoxazoles with alkynyl bromides in dimethylformamide at temperatures of 110-130°C [11] [12]. Although the yields are generally lower than those achieved with palladium catalysis (45-78%), the reduced cost and environmental impact make iron catalysis attractive for large-scale applications.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Temperature (°C) | Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Benzoxazole + Aryl halides | 80-140 | DMF/Toluene | 65-92 | [10] [11] |

| Fe(acac)₃/K₂CO₃ | Benzoxazole + Alkynyl bromides | 110-130 | DMF | 45-78 | [11] [12] |

| Ni(COD)₂/PCy₃ | Benzoxazole + Arylboronic acids | 100-120 | THF/Dioxane | 70-88 | [10] |

| Cu(OTf)₂/dppf | Benzoxazole + Terminal alkynes | 60-80 | MeCN | 55-85 | [13] |

| Pd-PEPPSI-IPr | Benzoxazole + Vinyl triflates | 85-110 | DMF/H₂O | 72-95 | [9] [14] |

Nickel-catalyzed cross-coupling reactions have emerged as cost-effective alternatives for the formation of carbon-carbon bonds in benzoxazole chemistry. The use of nickel(0) bis(cyclooctadiene) with tricyclohexylphosphine enables efficient coupling with arylboronic acids under relatively mild conditions (100-120°C) in tetrahydrofuran or dioxane solvents [10]. These reactions provide consistent yields of 70-88% and demonstrate excellent functional group tolerance.

Copper-catalyzed alkynylation reactions proceed through a distinct mechanism involving copper acetylide intermediates. The use of copper(II) triflate with 1,1'-bis(diphenylphosphino)ferrocene as ligand facilitates the coupling of benzoxazoles with terminal alkynes in acetonitrile at moderate temperatures (60-80°C) [13]. The reaction scope is broad, accommodating both aromatic and aliphatic terminal alkynes with yields ranging from 55-85%.

Direct carbon-hydrogen activation methodologies represent an emerging area in benzoxazole functionalization. These approaches circumvent the need for prefunctionalized halide substrates by directly activating carbon-hydrogen bonds. Palladium-catalyzed direct arylation of benzoxazoles with aryl halides proceeds through cyclometalation mechanisms and offers atom-economical access to substituted benzoxazole derivatives [10].

Design of Polycyclic Hybrid Architectures via Annulation

Annulation strategies for the construction of polycyclic benzoxazole architectures involve cyclization reactions that form additional rings fused to the benzoxazole core. These methodologies enable access to complex hybrid structures with enhanced rigidity and unique electronic properties that are valuable in medicinal chemistry and materials science applications [15] [16] [13].

The pyrrolidine-catalyzed [4+1] annulation reaction represents a particularly elegant approach for constructing polycyclic benzoxazole systems. This transformation involves the reaction of ynals with N-protected-2-aminophenols in the presence of catalytic pyrrolidine [16]. The mechanism proceeds through initial iminium formation between pyrrolidine and the ynal, followed by nucleophilic attack by the aminophenol and subsequent cyclization to form the benzoxazole ring with concomitant formation of an additional fused ring system.

The [4+1] annulation process utilizes the unique reactivity of the carbon-carbon triple bond in ynals, which undergoes two consecutive conjugate addition reactions at the same β-position through iminium activation. This cascade process provides access to polycyclic benzoxazoles in excellent yields ranging from 83-95% [16]. The reaction conditions are mild, typically conducted in tetrahydrofuran at room temperature with 20 mol% pyrrolidine catalyst.

N-heterocyclic carbene (NHC)-catalyzed dearomatizing annulation reactions offer another powerful approach for constructing complex benzoxazole architectures. The reaction between benzoxazoles and enals in the presence of NHC catalysts proceeds through formation of α,β-unsaturated acylazolium intermediates that undergo Michael addition with the benzoxazole substrate [15]. Subsequent cyclization events lead to the formation of six-membered rings fused to the benzoxazole core.

Table 4: Design of Polycyclic Hybrid Architectures via Annulation

| Annulation Type | Starting Materials | Catalyst/Conditions | Products | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| [4+1] Pyrrolidine-catalyzed | Ynals + N-protected-2-aminophenols | Pyrrolidine (20 mol%), THF | Polycyclic benzoxazoles | 83-95 | [16] |

| NHC-catalyzed dearomatizing | Benzoxazoles + Enals | NHC catalyst, DABCO·H⁺ | Six-membered fused systems | 70-90 | [15] |

| Amine-catalyzed cascade | 2-Aminophenol + Alkynones | Secondary amines, oxidant | Functionalized benzoxazoles | 65-85 | [13] |

| Metal-free oxidative | 2-Aminophenol + Aldehydes | I₂, DMSO, 70°C | Benzoxazole derivatives | 60-80 | [17] |

| Transition metal-catalyzed | o-Halobenzenamides | Pd/Cu catalysts, base | Bicyclic benzoxazole systems | 70-92 | [11] [12] |

The mechanism of NHC-catalyzed annulation involves several key steps: initial binding of the NHC to the enal to form a Breslow intermediate, oxidation to generate the α,β-unsaturated acylazolium species, Michael addition with the benzoxazole, and final cyclization to form the polycyclic product [15]. The presence of DABCO·H⁺ plays a crucial role in facilitating proton transfer and cyclization steps, lowering the activation barriers and improving reaction efficiency.

Copper-catalyzed hydroamination of alkynones with 2-aminophenols provides access to functionalized benzoxazole derivatives through a cascade cyclization process [13]. The reaction proceeds through initial copper-catalyzed hydroamination to form β-iminoketone intermediates, followed by intramolecular cyclization and elimination to yield the benzoxazole products. This methodology demonstrates broad substrate scope and provides yields in the range of 65-85%.

Metal-free oxidative annulation represents an environmentally benign approach for benzoxazole synthesis. The reaction of 2-aminophenol with aldehydes in the presence of iodine and dimethyl sulfoxide at 70°C provides access to benzoxazole derivatives through an oxidative cyclization mechanism [17]. This methodology avoids the use of transition metal catalysts while maintaining reasonable efficiency with yields of 60-80%.

The design of hybrid architectures incorporating benzoxazole units with other heterocyclic systems has gained significant attention in drug discovery. Benzoxazole-thiazolidinone hybrids represent one such example, where the benzoxazole pharmacophore is combined with the bioactive thiazolidinone moiety [18]. These hybrid structures demonstrate enhanced biological activity through synergistic effects of the individual heterocyclic components.

Transition metal-catalyzed intramolecular cyclization of o-halobenzenamides provides access to bicyclic benzoxazole systems with excellent regioselectivity [11] [12]. The palladium or copper-catalyzed cyclization proceeds through oxidative addition, intramolecular nucleophilic attack, and reductive elimination to form the fused ring system. These reactions typically proceed in good yields (70-92%) and tolerate a variety of functional groups on the benzamide substrate.